2-amino-2-(2,3-dimethoxyphenyl)acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2-amino-2-(2,3-dimethoxyphenyl)acetic acid, such as 3,4-dimethoxyphenylacetic acid, has been explored through various chemical pathways. One method involves using 3,4-dimethoxybenzaldehyde as the starting material, followed by a series of reactions including the Knoevenagel reaction, potassium borohydride reduction, and oxidation under acidic conditions to achieve the desired product. This process highlights the versatility of dimethoxybenzaldehyde derivatives in synthesizing complex organic compounds with high purity and good yield, suitable for industrial production due to the simplicity of operations and avoidance of highly toxic reagents (Ma Guan-jun, 2009).
Molecular Structure Analysis
The molecular structure of phenoxyalkanoic acid derivatives, closely related to 2-amino-2-(2,3-dimethoxyphenyl)acetic acid, has been studied through crystallography. These studies reveal complex hydrogen bonding and polymer formation, contributing to the understanding of their chemical behavior and reactivity. For example, the crystal structures of carboxylic acid adducts demonstrate the ability of these compounds to form one-dimensional polymers and hetero-dimer associations through conventional cyclic hydrogen bonding systems (K. Byriel et al., 1991).
Chemical Reactions and Properties
The chemical reactivity of compounds like 2-amino-2-(2,3-dimethoxyphenyl)acetic acid is characterized by their participation in a variety of reactions, leading to the formation of complex structures. For instance, triorganotin(IV) derivatives of aminoacetic acids have been synthesized, showcasing the potential for creating polymeric structures with specific configurations. This underscores the compounds' versatility in forming coordination complexes with metals, which can be useful in material science and catalysis (T. Baul et al., 2002).
Scientific Research Applications
Potential Applications in Toxicology and Environmental Science
- Research on related herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), highlights the importance of studying the toxicological effects and environmental fate of chemical compounds. The studies on 2,4-D's toxicology and mutagenicity reveal its widespread use in agriculture and potential environmental impacts, necessitating further research on similar compounds to understand their ecological and health implications (Zuanazzi, Ghisi, & Oliveira, 2020).
Insights into Biodegradation and Microbial Interactions
- Investigations into the microbial catabolism of related compounds, such as indole-3-acetic acid (IAA), provide a framework for understanding how microorganisms interact with and degrade various chemical entities. This knowledge can be applied to develop bioremediation strategies for environmental cleanup and to explore the ecological roles of microbes in natural and anthropogenic chemical cycles (Laird, Flores, & Leveau, 2020).
Applications in Drug Research and Pharmacology
- The review on organotin(IV) complexes, including those of related carboxylic acids, underscores the potential of such compounds in medicinal chemistry, especially in developing antituberculosis agents. This suggests avenues for exploring 2-amino-2-(2,3-dimethoxyphenyl)acetic Acid derivatives in pharmaceutical applications, given their structural similarity and potential for complexation (Iqbal, Ali, & Shahzadi, 2015).
Understanding Metabolic Pathways
- Studies on the metabolism of aspartyl moiety in compounds like aspartame offer insights into the metabolic fate of amino acids and their derivatives, including potential pathways for 2-amino-2-(2,3-dimethoxyphenyl)acetic Acid. These insights can inform research on nutrition, metabolism, and the design of compounds with desired metabolic profiles (Ranney & Oppermann, 1979).
Safety And Hazards
properties
IUPAC Name |
2-amino-2-(2,3-dimethoxyphenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-14-7-5-3-4-6(9(7)15-2)8(11)10(12)13/h3-5,8H,11H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYWCOFVKFAKPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407365 |
Source
|
Record name | 2-amino-2-(2,3-dimethoxyphenyl)acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-2-(2,3-dimethoxyphenyl)acetic Acid | |
CAS RN |
116435-35-9 |
Source
|
Record name | 2-amino-2-(2,3-dimethoxyphenyl)acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.